A Comprehensive Guide to the Synthesis and Characterization of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
A Comprehensive Guide to the Synthesis and Characterization of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Within this versatile class, quinoline-4-carbohydrazides serve as crucial building blocks. The inherent reactivity of the hydrazide moiety allows for its facile conversion into a variety of other heterocyclic systems, such as pyrazoles, triazoles, and Schiff bases, making it an invaluable synthon for creating diverse chemical libraries for drug screening.[2]
This technical guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific, highly functionalized derivative: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide . This molecule is of particular interest due to its combination of a bromine atom at the 6-position (a common feature for enhancing bioactivity), a hydroxyphenyl group at the 2-position (offering a site for further modification and potential hydrogen bonding interactions with biological targets), and the reactive carbohydrazide at the 4-position. We will delve into the causality behind the chosen synthetic strategy, provide detailed, self-validating protocols, and outline a comprehensive characterization workflow essential for confirming the structure and purity of the final compound.
Strategic Approach: Retrosynthetic Analysis
Before embarking on the synthesis, a logical retrosynthetic analysis is paramount. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a clear and efficient forward-synthetic pathway.
Caption: Retrosynthetic pathway for the target carbohydrazide.
This analysis identifies a three-step synthesis:
-
Pfitzinger Reaction: Construction of the core quinoline-4-carboxylic acid scaffold.
-
Esterification: Activation of the carboxylic acid for the subsequent step.
-
Hydrazinolysis: Formation of the final carbohydrazide product.
Part 1: Synthesis of the Quinoline Core via Pfitzinger Reaction
Principle and Rationale
The Pfitzinger reaction is a robust and highly effective method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group under basic conditions. We select this method over others, like the Doebner-von Miller or Combes syntheses, for its directness in establishing the desired C4-carboxylic acid functionality from readily available starting materials.[3][4][5][6] For our target, we will react 5-bromoisatin with 4-hydroxyacetophenone . The base facilitates the opening of the isatin ring and subsequent cyclization and dehydration to form the stable aromatic quinoline ring.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (3.0 g, ~53 mmol) in 95% ethanol (50 mL).
-
Initial Reaction: To this basic solution, add 5-bromoisatin (5.65 g, 25 mmol) and 4-hydroxyacetophenone (3.40 g, 25 mmol).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The solution will typically turn a deep reddish-brown. Maintain reflux for 8-10 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with a few drops of acetic acid.
-
Work-up and Precipitation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
Acidification: Slowly pour the cold reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 4-5 by the dropwise addition of glacial acetic acid or dilute HCl. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting brown solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The product is typically a brown or yellow powder.[7] Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or a DMF/water mixture if necessary.
Part 2: Esterification of the Quinoline-4-Carboxylic Acid
Principle and Rationale
Direct conversion of a carboxylic acid to a carbohydrazide can be sluggish and may require harsh conditions. A more efficient and reliable approach is to first convert the carboxylic acid into a more reactive ester derivative. This is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). This two-step approach (acid → ester → hydrazide) generally results in higher purity and yield for the final product.
Detailed Experimental Protocol: Synthesis of Ethyl 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate
-
Reaction Setup: Suspend the crude 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (5.0 g, ~14.4 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. The acid acts as both a catalyst and a dehydrating agent.
-
Reflux: Heat the mixture to reflux for 12-16 hours. The suspension should gradually dissolve as the ester is formed. Monitor the reaction via TLC [ethyl acetate:hexane (1:1)].
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 300 mL of ice-cold water with stirring. Neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases (final pH ~7-8).
-
Isolation: The ethyl ester will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold water.
-
Drying: Dry the product in a vacuum oven at 50 °C. The resulting ethyl ester is typically an off-white or pale yellow solid.
Part 3: Hydrazinolysis to the Target Carbohydrazide
Principle and Rationale
This is the final and key step in the synthesis. It involves a nucleophilic acyl substitution reaction where hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[8] The ethoxy group (-OEt) is displaced, forming the stable and desired carbohydrazide. This reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
-
Reaction Setup: Dissolve the ethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate (4.0 g, ~10.3 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask with a reflux condenser. Gentle heating may be required to achieve full dissolution.
-
Reagent Addition: Add hydrazine hydrate (99-100%, 5 mL, ~103 mmol), approximately a 10-fold molar excess, to the solution. The large excess ensures the reaction goes to completion.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the product often begins to form during the reflux period.
-
Isolation: Cool the reaction mixture to room temperature. The carbohydrazide product will have precipitated. Collect the white or off-white solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted ester and excess hydrazine.
-
Drying: Dry the final product, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, under vacuum at 60 °C.
Overall Synthetic Workflow
The entire three-step process is a robust and scalable route to the target molecule.
Caption: Step-by-step synthetic workflow diagram.
Part 4: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.
Experimental Protocols for Characterization
-
Melting Point (m.p.): Determined using a calibrated digital melting point apparatus. The sample is placed in a capillary tube and heated slowly. A sharp melting range indicates high purity.
-
Thin-Layer Chromatography (TLC): Performed on silica gel 60 F₂₅₄ plates. A mobile phase of 10% methanol in dichloromethane is effective for visualizing the final product. Spots are visualized under UV light (254 nm).
-
FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent, which is crucial for observing exchangeable protons (-OH, -NH, -NH₂). Tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern.
Expected Analytical Data
The following table summarizes the expected characterization data for the final product based on its chemical structure and data from analogous compounds.[8][7]
| Analysis Technique | Expected Observations |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (expected to be high due to H-bonding) |
| FT-IR (KBr, cm⁻¹) | ~3450 (O-H stretch), 3300-3150 (N-H stretches, multiple bands for -NHNH₂), ~1660 (C=O stretch, amide I), ~1610 (N-H bend, amide II), ~1550 (C=N, C=C stretches), ~550 (C-Br stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.1 (s, 1H, Ar-OH), ~9.8 (s, 1H, -CO-NH -), ~8.8 (d, 1H, Quinoline H-5), ~8.3-7.8 (m, 5H, Quinoline & Phenyl H's), ~7.0 (d, 2H, Phenyl H's ortho to OH), ~4.6 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~160 (C-OH), ~155-115 (Multiple aromatic C's), ~120 (C-Br) |
| Mass Spec (ESI-MS) | m/z for [M+H]⁺: 358.0, 360.0 (in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Molecular Formula: C₁₆H₁₂BrN₃O₂. |
Applications in Drug Development
The title compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, is not merely a final product but a versatile platform for further discovery. The terminal hydrazide group is a nucleophilic handle that can be readily reacted with a wide array of electrophiles. For instance:
-
Condensation with aldehydes and ketones yields Schiff bases, a class of compounds known for their antimicrobial and anticancer activities.[2]
-
Reaction with β-diketones or ethyl acetoacetate can be used to construct pyrazole rings, another important pharmacophore.[8]
-
Cyclization with carbon disulfide can lead to oxadiazole or thiadiazole derivatives.
This synthetic accessibility allows for the rapid generation of a focused library of novel molecules built upon the quinoline core, which can then be screened for various biological activities, such as kinase inhibition or as DNA gyrase inhibitors.[8][9]
Conclusion
This guide has outlined a logical, efficient, and reproducible three-step synthesis for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, starting from common laboratory reagents. The rationale behind the choice of the Pfitzinger reaction, followed by esterification and hydrazinolysis, was explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques and expected data has been provided to ensure the unequivocal characterization and quality control of the final compound. The successful synthesis and purification of this molecule provide researchers and drug development professionals with a valuable and highly adaptable scaffold for the discovery of new therapeutic agents.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023, August 28). Doebner–Miller reaction. Retrieved from [Link]
-
Moodley, K. (2021). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]
-
Slideshare. (2014, October 28). Doebner-Miller reaction and applications. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
Achaempong, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451-19475. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(45), 30473-30487. Retrieved from [Link]
-
Chem-Station. (2009, September 10). Combes Quinoline Synthesis. Retrieved from [Link]
-
Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Retrieved from [Link]
-
Jayakumar Swamy B H M, et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF COUMARIN CARBOHYDRAZIDE CONTAINING QUINOLINE DERIVATIVES. International Journal of Research in Pharmaceutical and Nano Sciences, 2(2), 195-202. Retrieved from [Link]
-
Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]
-
Navale, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Semantic Scholar. (2018, November 25). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (2019, October 21). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). quinoline derivatives bearing 4-amino. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
NextSDS. (n.d.). 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
-
ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]
-
gsrs. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Retrieved from [Link]
-
Molbank. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
